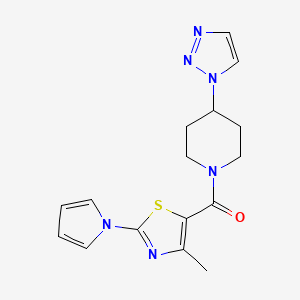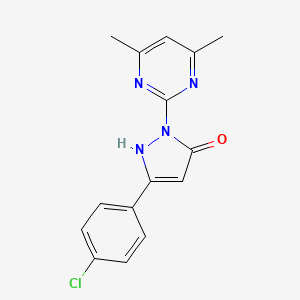
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone is a derivative of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone . These derivatives have been designed, synthesized, and screened for their in vitro cytotoxic activity against various cancer cell lines .
Synthesis Analysis
The synthesis of these compounds involves the design and creation of a library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives . The exact synthesis process for the specific compound(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone was not found in the retrieved papers. Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a 1,2,3-triazole ring . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically involve a copper-catalyzed click reaction of azides with alkynes . The loss of a hydrogen bond donor/acceptor group at the triazole substituted aryl group can affect the activity of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized by their NMR spectra . The 1H-NMR spectrum of similar compounds showed two singlet peaks assigned to the 1,2,4-triazole ring .Scientific Research Applications
Heterocyclic Core in Medicinal Chemistry
Research has explored the synthesis of small molecules with a heterocyclic core for potential applications in medicinal chemistry, particularly as histamine H3 receptor antagonists. Such compounds, including those with thiazole and pyrrole moieties, show promise due to their affinity at human histamine H3 receptors, which can cross the blood-brain barrier and occupy H3 receptors after oral administration in rats. This indicates their potential in treating neurological disorders (Swanson et al., 2009).
Molecular Interaction Studies
The compound's structural analogs have been investigated for molecular interactions with cannabinoid receptors. Such studies provide insights into the steric binding interaction with receptors, contributing to understanding how modifications in the molecular structure can influence receptor activity and antagonist properties (Shim et al., 2002).
Antimicrobial Activity
Synthesis and evaluation of novel pyridine derivatives, including those with piperazine and thiazole groups, have shown variable and modest antimicrobial activity against bacteria and fungi. These findings highlight the compound's potential application in developing new antimicrobial agents (Patel et al., 2011).
Structural and Antiproliferative Studies
Studies on novel bioactive heterocycles, such as those containing benzisoxazole and piperidinyl groups, have included structural characterizations and evaluations for antiproliferative activity. The structural analysis, including Hirshfeld surface analysis, provides a foundation for understanding the compound's interaction with biological targets (Prasad et al., 2018).
Mechanism of Action
Target of Action
Compounds with a similar 1,2,3-triazole structure have been reported to exhibit myriad of biological activities, including antibacterial, antimalarial, and antiviral activities . They have also been reported to inhibit enzymes like α-amylase and α-glucosidase .
Mode of Action
It’s known that the anticancer activity of molecules with a similar 1,2,3-triazole structure is due to the n1 and n2 nitrogen atoms of the triazole moiety that actively contribute to binding to the active site of the enzyme . The reaction occurs by the formation of a C-N bond between the nitrogen of the amino group and the carbonyl carbon, and the simultaneous proton transfer from nitrogen N1 to oxygen of the C=O bond .
Biochemical Pathways
Compounds with a similar 1,2,3-triazole structure have been reported to inhibit enzymes like α-amylase and α-glucosidase, which play a vital role in the metabolism of carbohydrates . Inhibition of these enzymes can lead to a decrease in the breakdown of complex polysaccharides into glucose, which can be beneficial in the management of conditions like diabetes mellitus .
Pharmacokinetics
The drug-likeness of compounds with a similar 1,2,3-triazole structure has been investigated by predicting their pharmacokinetic properties .
Result of Action
Compounds with a similar 1,2,3-triazole structure have been reported to exhibit significant inhibitory activities against various cancer cell lines .
properties
IUPAC Name |
(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6OS/c1-12-14(24-16(18-12)21-7-2-3-8-21)15(23)20-9-4-13(5-10-20)22-11-6-17-19-22/h2-3,6-8,11,13H,4-5,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDABIWRLSVENO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(4-methyl-2-(1H-pyrrol-1-yl)thiazol-5-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(5-Ethyl-1,2,4-oxadiazol-3-yl)methyl]-1,4-diazepane dihydrochloride](/img/structure/B2944000.png)




![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2944012.png)

![N-(4-fluorophenyl)-2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)butanamide](/img/structure/B2944014.png)
![1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-[4-(trifluoromethyl)benzoyl]piperazine](/img/structure/B2944017.png)


![N-[2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]ethyl]-2,4-dichlorobenzamide](/img/structure/B2944021.png)